1-hexyl-2-phenyl-1H-benzimidazole
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Overview
Description
1-HEXYL-2-PHENYL-1H-1,3-BENZODIAZOLE is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its diverse biological and chemical properties. This compound features a hexyl group attached to the nitrogen atom and a phenyl group attached to the carbon atom of the benzimidazole ring. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-HEXYL-2-PHENYL-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and a suitable aldehyde or ketone.
Cyclization Reaction: The o-phenylenediamine undergoes a cyclization reaction with the aldehyde or ketone in the presence of an acid catalyst to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated using hexyl halide under basic conditions to introduce the hexyl group at the nitrogen atom.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-HEXYL-2-PHENYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-HEXYL-2-PHENYL-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-HEXYL-2-PHENYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
1-HEXYL-2-PHENYL-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Lacks the hexyl group, leading to different chemical and biological properties.
1-Methyl-2-phenylbenzimidazole: Contains a methyl group instead of a hexyl group, affecting its reactivity and applications.
1-Hexyl-2-methylbenzimidazole:
The uniqueness of 1-HEXYL-2-PHENYL-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern, which imparts distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C19H22N2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-hexyl-2-phenylbenzimidazole |
InChI |
InChI=1S/C19H22N2/c1-2-3-4-10-15-21-18-14-9-8-13-17(18)20-19(21)16-11-6-5-7-12-16/h5-9,11-14H,2-4,10,15H2,1H3 |
InChI Key |
OHQUBPBTEYKLKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
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